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molecular formula C12H12O3 B8725963 Methyl 2-hydroxy-2-phenylpent-3-ynoate CAS No. 92956-83-7

Methyl 2-hydroxy-2-phenylpent-3-ynoate

Cat. No. B8725963
M. Wt: 204.22 g/mol
InChI Key: WZZYNHDSJKOOJS-UHFFFAOYSA-N
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Patent
US04465834

Procedure details

1-Propynylmagnesium bromide (0.2 mole) was made from magnesium (4.8 g., 0.2 g. atom) ethyl bromide (21.8 g., 0.2 mole) and excess propyne gas in 400 ml. of THF. The Grignard reagent then was siphoned under nitrogen into an addition funnel and added dropwise over a 40 minute period to a cooled solution of methyl phenylglyoxylate (32.8 g., 0.2 mole) in 200 ml. of THF. A slight temperature rise took place. The reaction mixture was stirred for 24 hours, and then poured onto a slurry of ice and 25 ml. conc. HCl. Ether was added, and the layers were separated. Several more ether extracts were made and the organic extracts combined and dried. The volatile components were stripped subsequently in vacuo and the residue distilled to yield 13.1 g. (32%) of the product, b.p. 109°-12° (0.2 mm.). The oil solidified on standing and melted at 64°-65° after recrystallization from 20°-40° petroleum ether.
Name
1-Propynylmagnesium bromide
Quantity
0.2 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
4.8 g
Type
reactant
Reaction Step Four
Quantity
21.8 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
32.8 g
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[C:1]([Mg]Br)#[C:2][CH3:3].[Mg].C(Br)C.C#CC.[C:13]1([C:19](=[O:24])[C:20]([O:22][CH3:23])=[O:21])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.Cl>CCOCC.C1COCC1>[C:13]1([C:19]([C:1]#[C:2][CH3:3])([OH:24])[C:20]([O:22][CH3:23])=[O:21])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
1-Propynylmagnesium bromide
Quantity
0.2 mol
Type
reactant
Smiles
C(#CC)[Mg]Br
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
4.8 g
Type
reactant
Smiles
[Mg]
Step Five
Name
Quantity
21.8 g
Type
reactant
Smiles
C(C)Br
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#CC
Step Seven
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
32.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)OC)=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Ten
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto a slurry of ice and 25 ml
CUSTOM
Type
CUSTOM
Details
the layers were separated
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
the residue distilled
CUSTOM
Type
CUSTOM
Details
to yield 13.1 g
CUSTOM
Type
CUSTOM
Details
melted at 64°-65° after recrystallization from 20°-40° petroleum ether

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C1(=CC=CC=C1)C(C(=O)OC)(O)C#CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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